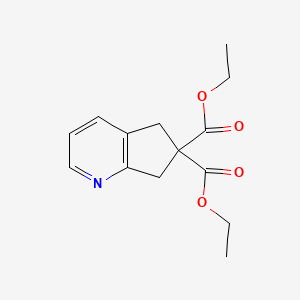
Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate
Descripción
Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate makes it an interesting subject for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
diethyl 5,7-dihydrocyclopenta[b]pyridine-6,6-dicarboxylate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-12(16)14(13(17)19-4-2)8-10-6-5-7-15-11(10)9-14/h5-7H,3-4,8-9H2,1-2H3 |
Clave InChI |
JGJGUHVMQIBMPO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2=C(C1)N=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production of Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.
Mecanismo De Acción
The mechanism of action of Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. The adsorption process follows the Langmuir isotherm model, involving both physisorption and chemisorption . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate can be compared with other cyclopenta[b]pyridine derivatives, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Known for its corrosion inhibition properties.
2,2’-[Ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile): Exhibits similar biological activities.
The uniqueness of Diethyl 5H-Cyclopenta[b]pyridine-6,6(7H)-dicarboxylate lies in its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


